molecular formula C5H3N3 B1590183 Pyridazine-3-carbonitrile CAS No. 53896-49-4

Pyridazine-3-carbonitrile

Cat. No. B1590183
Key on ui cas rn: 53896-49-4
M. Wt: 105.1 g/mol
InChI Key: PJESVVYWPFAJCS-UHFFFAOYSA-N
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Patent
US06670362B2

Procedure details

Sodium methoxide (25% w/v in methanol, 0.3 ml, 1.3 mmol) was added in one portion to a stirred solution of 3-cyanopyridazine (2.4 g g, 22.9 mmol) (Ref. Heterocycles, 1986, 24(3), 793) in methanol (10 ml). The resulting mixture was stirred at room temperature for 16 hours. Ammonium chloride (2.45 g, 45.8 mmol) was added to the reaction mixture, which was then stirred for 30 minutes before being ultrasonicated for a further 15 minutes. A fine, yellow precipitate was observed after this time. The solvent was evaporated under vacuum and the residue was suspended in ethanol (150 ml) and heated to reflux for 5 minutes. The hot mixture was filtered (gravity) to remove unreacted ammonium chloride and sodium chloride and was then cooled to room temperature. A pale yellow, crystalline solid formed upon cooling and this was isolated by suction filtration to give the title compound (2.03 g), m.p. 234°-241° C.
Name
Sodium methoxide
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[C:4]([C:6]1[N:7]=[N:8][CH:9]=[CH:10][CH:11]=1)#[N:5].[Cl-:12].[NH4+:13]>CO>[ClH:12].[N:8]1[CH:9]=[CH:10][CH:11]=[C:6]([C:4](=[NH:13])[NH2:5])[N:7]=1 |f:0.1,3.4,6.7|

Inputs

Step One
Name
Sodium methoxide
Quantity
0.3 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
2.4 g
Type
reactant
Smiles
C(#N)C=1N=NC=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.45 g
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was then stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
before being ultrasonicated for a further 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The hot mixture was filtered (gravity)
CUSTOM
Type
CUSTOM
Details
to remove unreacted ammonium chloride and sodium chloride
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
A pale yellow, crystalline solid formed
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
CUSTOM
Type
CUSTOM
Details
this was isolated by suction filtration

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.N1=NC(=CC=C1)C(N)=N
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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